molecular formula C18H37ClN2O3 B12973325 N-Lauroyl-L-lysine hydrochloride

N-Lauroyl-L-lysine hydrochloride

Cat. No.: B12973325
M. Wt: 364.9 g/mol
InChI Key: FEQUSVAVJALXBB-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Lauroyl-L-lysine hydrochloride is a compound derived from the amino acid L-lysine and lauric acid. It is known for its amphiphilic properties, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This characteristic makes it useful in various applications, particularly in the cosmetic and pharmaceutical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Lauroyl-L-lysine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fermentation processes using microorganisms like Corynebacterium glutamicum to produce L-lysine, which is then chemically modified to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Lauroyl-L-lysine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: These involve replacing one functional group with another.

    Hydrolysis: This reaction involves breaking down the compound into its constituent parts using water.

Common Reagents and Conditions

Major Products Formed

Properties

Molecular Formula

C18H37ClN2O3

Molecular Weight

364.9 g/mol

IUPAC Name

(2S)-6-amino-2-(dodecanoylamino)hexanoic acid;hydrochloride

InChI

InChI=1S/C18H36N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-16(18(22)23)13-11-12-15-19;/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23);1H/t16-;/m0./s1

InChI Key

FEQUSVAVJALXBB-NTISSMGPSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)O.Cl

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O.Cl

Origin of Product

United States

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